molecular formula C7H7NO3 B7809572 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid CAS No. 535170-04-8

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Cat. No.: B7809572
CAS No.: 535170-04-8
M. Wt: 153.14 g/mol
InChI Key: SJRCMPLGSSJASF-UHFFFAOYSA-N
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Description

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS: 535170-04-8) is a bicyclic heterocyclic compound featuring a fused furan-pyrrole ring system. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The structure comprises a dihydrofuran ring fused to a pyrrole moiety, with a carboxylic acid substituent at the 4-position. Commercial suppliers list its methyl ester derivative (CAS: 535170-06-0) at prices ranging from €82/100 mg to €960/5 g, reflecting its niche applications .

Properties

IUPAC Name

3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)6-5-3-11-2-4(5)1-8-6/h1,8H,2-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRCMPLGSSJASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CNC(=C2CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665066
Record name 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535170-04-8
Record name 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Optimization

The MCR involves methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aldehydes, and primary amines in ethanol under reflux (80°C, 20 hours). Acetic acid catalyzes dehydration, yielding dihydrochromeno-pyrrole-diones. For 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, substituting the aldehyde with a furan-containing precursor could direct cyclization toward the fused furo-pyrrole system.

Key Parameters

  • Solvent : Ethanol or acetonitrile

  • Catalyst : Acetic acid (1 mL)

  • Yield : 72–94% (for analogous compounds)

Post-Cyclization Functionalization

Carboxylation is achieved via hydrolysis of a nitrile intermediate. For example, hydrolysis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carbonitrile using sulfuric acid yielded the corresponding carboxylic acid. Adapting this, the nitrile group at position 4 of the pyrrole ring could be hydrolyzed under acidic conditions to introduce the carboxylic acid moiety.

Metal-Catalyzed Cyclization Strategies

Manganese(III)-mediated cyclizations, as described in pyrrolizine syntheses, provide a route to fused rings.

Manganese(III) Acetate-Mediated Reactions

Aroyl pyrroles (e.g., 2-benzoylpyrrole) react with dialkyl malonates (e.g., diethyl bromomalonate) in acetic acid at 70–80°C under nitrogen. Manganese(III) acetate dihydrate facilitates oxidative cyclization, forming the pyrrole ring.

Example Protocol

  • Combine 2-benzoylpyrrole (1 eq), diethyl bromomalonate (1.2 eq), and Mn(OAc)₃·2H₂O (1.5 eq) in acetic acid.

  • Stir at 80°C for 6 hours.

  • Quench with water, extract with toluene, and concentrate.

  • Hydrolyze the ester to carboxylic acid using NaOH/HCl.

Yield : ~70% (estimated for analogous reactions).

Stepwise Ring Construction

Furan Ring Formation Followed by Pyrrole Cyclization

A three-step synthesis from dihydrofuropyridinones can be modified:

  • Furan Precursor : Synthesize 4,5-dihydrofuro[3,4-c]pyrrol-4-one via Claisen condensation.

  • Pyrrole Cyclization : React with hydrazine hydrate in dioxane to form the pyrrole ring.

  • Carboxylation : Introduce the carboxylic acid group via oxidation or hydrolysis.

Conditions

  • Step 1 : Reflux in ethanol with acetic acid.

  • Step 2 : Hydrazine hydrate, dioxane, 40°C.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYieldAdvantagesLimitations
MulticomponentDioxobutanoates, aldehydes, aminesReflux, 80°C, 20 h72–94%One-pot, scalableRequires specific aldehydes
Mn(III)-CatalyzedAroyl pyrroles, malonates70–80°C, Mn(OAc)₃~70%High regioselectivitySensitive to oxygen
StepwiseDihydrofuropyridinones, hydrazineDioxane, 40°C60–75%Controlled ring formationMultiple purification steps

Challenges and Optimization

  • Regioselectivity : Manganese(III) methods favor specific cyclization patterns but require inert conditions.

  • Hydrolysis Efficiency : Nitrile hydrolysis demands strong acids (e.g., H₂SO₄), risking decarboxylation.

  • Scalability : Multicomponent reactions offer scalability but may generate complex byproducts .

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group undergoes typical acid-mediated reactions:

  • Amide Formation : Reacts with amines (e.g., aniline derivatives) under coupling agents like p-toluenesulfonic acid (p-TSA) or carbodiimides to form pyrrole-carboxamides. For example, reactions with 4-aminocoumarin derivatives yield fused pyrrolocoumarin amides under microwave irradiation or solvent-mediated conditions .

  • Esterification : Transforms into ethyl or methyl esters via acid-catalyzed reactions with alcohols, enhancing solubility for subsequent synthetic steps. Ethyl ester derivatives are intermediates in cyclization reactions .

Key Conditions for Amidation

ReagentCatalyst/SolventYield RangeApplication Example
Aryl aminesp-TSA, ethanol/toluene54–92%Chromeno[3,4-b]pyrrol-4-ones
Alkyl aminesNMP, 100°C66–91%GABAa receptor ligands

Cycloaddition and Ring-Opening Reactions

The fused furo-pyrrole system participates in cycloadditions:

  • [3+2] Cycloadditions : Reacts with TosMIC (tosylmethyl isocyanide) under basic conditions (e.g., DBU in acetonitrile) to form expanded heterocycles via nitrene intermediates .

  • Electrophilic Ring Functionalization : Iodine or FeCl₃/PdCl₂ catalysts enable coupling reactions with alkynes or aryl glyoxals, forming polycyclic structures (e.g., chromeno-pyrrolones) .

Notable Cyclization Pathways

  • Michael Addition-Cyclization : Arylglyoxals react with the pyrrole NH group, forming imine intermediates that undergo intramolecular cyclization to yield fused tricyclic systems .

  • Van Leusen-Type Reactions : TosMIC-mediated [3+2] additions to coumarin derivatives produce pyrrolo[3,4-c]coumarins in 67–84% yields .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes regioselective substitutions:

  • Nitration/Sulfonation : Directed by the fused furan oxygen, though specific examples for this compound require further study.

  • Alkylation/Acylation : Reactions with phenacyl iodides or aryl ketones in DMSO/I₂ systems form substituted derivatives via iodination and Michael addition pathways .

Decarboxylation and Side-Chain Modifications

Thermal or acidic conditions promote decarboxylation, generating the parent furo-pyrrole scaffold for further functionalization. For example, heating with ammonium acetate in NMP removes CO₂, enabling NH group reactivity for subsequent alkylation or arylation .

Challenges and Future Directions
While the compound’s reactivity mirrors related pyrrole-carboxylic acids, its fused ring system imposes steric and electronic constraints, necessitating tailored conditions for optimal yields. Further studies using X-ray crystallography or DFT calculations could elucidate reaction mechanisms and regioselectivity .

Scientific Research Applications

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid has shown promise in several scientific research applications:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid can be compared with other similar compounds, such as indole derivatives and pyrrole derivatives. While these compounds share structural similarities, this compound is unique in its fused ring system and specific functional groups, which contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table highlights key structural and functional differences between the target compound and related heterocycles:

Compound Name CAS Number Molecular Formula Key Structural Features Applications Reference
3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid 535170-04-8 C₈H₉NO₃ Furo[3,4-c]pyrrole core, carboxylic acid at C4 Pharmaceutical intermediate, research chemical
Fluoroimide 41205-21-4 C₁₀H₄Cl₂FNO₂ Dichloro-substituted pyrrole-2,5-dione, fluorophenyl group Agricultural fungicide (pesticide)
(2R,4S)-2-[(1S,2R)-1-Carboxy-2-hydroxypropyl]-4-(2-formimidamidoethylthio)-3,4-dihydro-2H-pyrrole-5-carboxylic acid N/A C₁₄H₂₁N₃O₆S Complex substituents (carboxy, hydroxypropyl, formimidamidoethylthio) on dihydro-pyrrole Pharmacopeial standard (high-purity reference material)
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate 128812-35-1 C₁₀H₁₃NO₂ Cyclopentane-fused pyrrole, ethyl ester substituent Organic synthesis intermediate
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline N/A C₁₃H₈F₆N₂ Trifluoromethyl-substituted aniline, pyridine linkage Intermediate in patented pharmaceuticals (e.g., kinase inhibitors)
Key Observations:
  • Substituent Diversity : The target compound’s carboxylic acid group distinguishes it from esters (e.g., methyl or ethyl derivatives) and halogenated analogues (e.g., fluoroimide). Carboxylic acids generally exhibit higher polarity, influencing solubility and reactivity .
  • Ring Systems : Unlike cyclopentane-fused pyrroles (e.g., Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate), the furo[3,4-c]pyrrole core provides a unique electronic environment for drug-receptor interactions .
  • Pharmacopeial Relevance : Compounds like the (2R,4S)-derivative in are held to stringent purity standards, whereas the target compound is primarily a research-grade material .

Functional and Commercial Comparison

Commercial Availability and Pricing
Compound Supplier Pricing (2025) Key Use Cases
Target compound CymitQuimica €299/g, €960/5 g Pharmaceutical R&D
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate Nantong Duoyu Medical Tech Not listed Specialty organic synthesis
Fluoroimide Pesticide Chemicals Index Discontinued (2001) Historical agricultural applications
  • Market Niches: Patented compounds (e.g., ) prioritize novel bioactivity, whereas the target compound serves as a versatile intermediate .

Research and Pharmacological Potential

  • Target Compound: Preliminary studies suggest utility in metalloproteinase inhibition due to its rigid bicyclic structure. No clinical data is yet available .
  • Fluoroimide : Established as a broad-spectrum fungicide but phased out due to environmental concerns .
  • Pharmacopeial Compounds : highlights derivatives with enhanced solubility and stability, critical for formulation in injectable drugs .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of fused heterocyclic carboxylic acids like this compound typically employs cyclization reactions or functional group transformations. For example, analogous procedures involve:

  • Stepwise functionalization : As seen in EP 4 374 877 A2, ester intermediates (e.g., 2-methylpropyl esters) are hydrolyzed under acidic or basic conditions to yield carboxylic acids .
  • Catalytic optimization : Use palladium or copper catalysts for coupling reactions to construct the fused furo-pyrrole system. Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied to maximize yield. For instance, DMSO or DMF at 80–100°C is common for similar heterocycles .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (as in General Procedure F1 for amide formation) ensures purity >95% .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d₆) are essential for confirming the fused ring system and substituent positions. For example, signals near δ 13.99 ppm (s, 1H) in similar pyrrole-carboxylic acids indicate acidic protons .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1646 cm⁻¹) and hydroxyl groups (broad peaks ~3237–3428 cm⁻¹) .
  • LCMS/HPLC : Use ESI-MS for molecular ion confirmation (e.g., m/z 311.1 [M+1]) and HPLC with C18 columns (e.g., 97.34% purity achieved via gradient elution) .

Advanced: How can computational chemistry models predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

  • DFT calculations : Optimize the molecular geometry using Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO). This identifies reactive sites—e.g., electron-deficient carbons in the furo-pyrrole ring may favor nucleophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the fused rings .
  • Solvent effects : Use COSMO-RS to model solvation energies and predict reaction pathways in polar aprotic solvents (e.g., DMF) .

Advanced: How should researchers resolve contradictions between crystallographic data and spectroscopic analyses for this compound?

Answer:

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures. Discrepancies in carbonyl bond lengths (e.g., C=O at 1.21 Å vs. computational 1.23 Å) may suggest crystal packing effects .
  • Dynamic NMR : For flexible moieties (e.g., the dihydrofuro ring), variable-temperature NMR can detect conformational changes that XRD static structures might miss .
  • Synchrotron studies : High-resolution XRD at low temperatures (100 K) reduces thermal motion artifacts, aligning better with computational models .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

  • Moisture sensitivity : The carboxylic acid group is prone to hygroscopicity. Store under argon at −20°C in sealed vials with desiccants (e.g., silica gel) .
  • pH-dependent degradation : Avoid aqueous solutions at extreme pH. For biological assays, use buffered solutions (pH 6–8) and monitor via HPLC for decomposition products .
  • Light exposure : UV-Vis stability tests (e.g., 24-hour exposure to 254 nm light) assess photodegradation risks. Opaque containers are recommended .

Advanced: How can researchers design SAR studies to explore the biological activity of derivatives of this compound?

Answer:

  • Scaffold modification : Introduce substituents at the 3- and 5-positions (e.g., halogens, trifluoromethyl groups) to assess electronic effects on bioactivity. For example, 3,5-bis(trifluoromethyl) analogs showed enhanced metabolic stability in related compounds .
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonding via the carboxylic acid, hydrophobic contacts with the fused ring).
  • In vitro assays : Pair structural variants with enzymatic inhibition assays (e.g., IC₅₀ measurements) and ADMET profiling (e.g., microsomal stability) to prioritize leads .

Advanced: What strategies mitigate synthetic challenges in achieving enantiomeric purity for chiral derivatives?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction during cyclization steps .
  • Chiral chromatography : Employ HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers, as demonstrated for stereoisomeric pyrrolo-pyridazines .
  • Crystallization-induced resolution : Seed racemic mixtures with enantiopure crystals to favor selective crystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid
Reactant of Route 2
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3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

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